molecular formula C8H5F3OS B3031925 4-(Trifluoroacetyl)thiophenol CAS No. 86988-51-4

4-(Trifluoroacetyl)thiophenol

Cat. No.: B3031925
CAS No.: 86988-51-4
M. Wt: 206.19 g/mol
InChI Key: KHVYFEZEKOHGOB-UHFFFAOYSA-N
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Description

4-(Trifluoroacetyl)thiophenol is an organosulfur compound with the molecular formula C8H5F3OS. It is characterized by the presence of a trifluoroacetyl group attached to a thiophenol moiety. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoroacetyl)thiophenol typically involves the reaction of thiophenol with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

C6H5SH+(CF3CO)2OC6H4(CF3CO)SH+CF3COOH\text{C}_6\text{H}_5\text{SH} + (\text{CF}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{CF}_3\text{CO})\text{SH} + \text{CF}_3\text{COOH} C6​H5​SH+(CF3​CO)2​O→C6​H4​(CF3​CO)SH+CF3​COOH

The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoroacetyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The trifluoroacetyl group can be reduced to yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid or bromine are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(Trifluoroacetyl)thiophenol finds applications in various fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoroacetyl)thiophenol involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules or other chemical entities. The thiol group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)thiophenol: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group.

    Thiophenol: Lacks the trifluoroacetyl group, resulting in different reactivity and properties.

    Trifluoroacetophenone: Contains a trifluoroacetyl group but lacks the thiol functionality.

Uniqueness: 4-(Trifluoroacetyl)thiophenol is unique due to the presence of both the trifluoroacetyl and thiol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various scientific and industrial fields.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-sulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)7(12)5-1-3-6(13)4-2-5/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVYFEZEKOHGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519452
Record name 2,2,2-Trifluoro-1-(4-sulfanylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86988-51-4
Record name 2,2,2-Trifluoro-1-(4-sulfanylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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